molecular formula C4HCl3O2 B3049188 3,4,5-Trichlorofuran-2(5H)-one CAS No. 19714-00-2

3,4,5-Trichlorofuran-2(5H)-one

Cat. No.: B3049188
CAS No.: 19714-00-2
M. Wt: 187.4 g/mol
InChI Key: PEWMZNOPDLTYGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,5-Trichlorofuran-2(5H)-one is a halogenated furanone derivative characterized by three chlorine substituents at positions 3, 4, and 5 of the furan ring. Chlorinated furanones are typically reactive due to the electron-withdrawing effects of chlorine, which polarize the carbonyl group and enhance susceptibility to nucleophilic attack.

Properties

CAS No.

19714-00-2

Molecular Formula

C4HCl3O2

Molecular Weight

187.4 g/mol

IUPAC Name

2,3,4-trichloro-2H-furan-5-one

InChI

InChI=1S/C4HCl3O2/c5-1-2(6)4(8)9-3(1)7/h3H

InChI Key

PEWMZNOPDLTYGE-UHFFFAOYSA-N

SMILES

C1(C(=C(C(=O)O1)Cl)Cl)Cl

Canonical SMILES

C1(C(=C(C(=O)O1)Cl)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

(a) Chlorinated Furanones
  • 4,5,5-Trichlorofuran-2(5H)-one : Differs in chlorine positioning (positions 4, 5, 5 vs. 3, 4, 5), which alters electronic distribution and steric effects.
(b) Hydroxy/Alkyl-Substituted Furanones
  • 5-Hydroxy-4-propylfuran-2(5H)-one : The propyl and hydroxyl groups impart lipophilicity and moderate polarity, contrasting with the high electronegativity of trichloro derivatives.
  • 5-Hydroxy-5-(1-methoxypropan-2-yl)-4-methylfuran-2(5H)-one : Bulky substituents increase steric hindrance, reducing reactivity compared to planar chlorinated analogs.
(c) Fused-Ring Derivatives
  • 2-(Cyclohexylamino)-6,7-dihydro-3-arylbenzofuran-4(5H)-ones : Benzofuranones exhibit higher thermal stability due to aromatic fusion, with melting points exceeding 200°C in many cases.

Physical and Spectral Properties

Table 1: Key Properties of Selected Furanones
Compound Name Molecular Formula Molecular Weight Key Spectral Data (NMR/IR) Reference
4-Chloro-5-hydroxyfuran-2(5H)-one C₄H₃ClO₃ 134.52 IR: 1740 cm⁻¹ (C=O); ¹H NMR: δ 5.30 (OH)
Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one C₁₁H₁₀O₄Cl 232.65 ¹³C NMR: 179.8 (C-4), 172.4 (C-2); IR: 3375 cm⁻¹ (OH)
5-Hydroxy-4-propylfuran-2(5H)-one C₇H₁₀O₃ 142.15 GC/MS: m/z 143-141 (M⁺)
Table 2: Elemental Analysis Comparison
Compound % Carbon (Calc/Found) % Hydrogen (Calc/Found) % Chlorine (Calc/Found) Reference
Threo-5-[(2-chlorophenyl)hydroxymethyl]-4-methoxyfuran-2(5H)-one 56.69/56.89 4.36/4.35 13.77/14.03
4-Chloro-5-hydroxyfuran-2(5H)-one Not reported Not reported 26.36 (theoretical)

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